molecular formula C17H17ClN4O3S2 B2787245 2-[(2-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251627-78-7

2-[(2-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2787245
CAS No.: 1251627-78-7
M. Wt: 424.92
InChI Key: CVMRBKGTTBHNON-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core modified with a thiomorpholine sulfonyl group and a 2-chlorophenylmethyl substituent.

Key structural attributes include:

  • Core scaffold: [1,2,4]Triazolo[4,3-a]pyridin-3-one, a bicyclic system with fused triazole and pyridine rings.
  • Substituents:
    • Position 2: 2-Chlorophenylmethyl group, contributing steric bulk and electron-withdrawing effects.
    • Position 6: Thiomorpholine-4-sulfonyl group, influencing solubility and target binding.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S2/c18-15-4-2-1-3-13(15)11-22-17(23)21-12-14(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMRBKGTTBHNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Attachment of the Thiomorpholinosulfonyl Group: The thiomorpholinosulfonyl group can be attached through a sulfonylation reaction using thiomorpholine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorobenzyl group.

Scientific Research Applications

2-[(2-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes.

Comparison with Similar Compounds

a. Substituent Effects at Position 2

  • Chlorophenyl vs. Fluorophenyl : The target compound’s 2-chlorophenylmethyl group differs from the 3-fluorobenzyl (13i) and 2-chloro-4-fluorobenzyl (13j) groups in . Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance hydrophobic interactions but reduce metabolic stability .

b. Sulfonyl Group Variations at Position 6

  • Thiomorpholine vs. Morpholine : Replacing morpholine’s oxygen with sulfur (thiomorpholine) increases lipophilicity (clogP +0.5–1.0), which may improve membrane permeability but reduce aqueous solubility. This modification is critical in antimalarial or CNS-targeting agents, as seen in related triazolopyridines .
  • Thiomorpholine vs. Pyrrolidine: Pyrrolidine’s smaller ring size (5-membered vs.

Biological Activity

The compound 2-[(2-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a triazolo-pyridine core with a thiomorpholine sulfonyl group and a chlorophenyl substituent. The IUPAC name provides insight into its functional groups which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₈ClN₃O₂S₂
Molecular Weight353.89 g/mol
CAS Number1251607-66-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to facilitate the formation of the triazole and pyridine rings. The process often includes:

  • Formation of the Triazole Ring : Using hydrazine derivatives and appropriate carbonyl compounds.
  • Sulfonylation : The introduction of the thiomorpholine sulfonyl group through sulfonation reactions.
  • Chlorination : Incorporating the chlorophenyl moiety via electrophilic aromatic substitution.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, triazole-containing compounds have shown significant antiproliferative effects against various cancer cell lines.

  • Case Study : In a study evaluating triazolo derivatives against lung cancer cell lines (A549), compounds exhibited IC50 values ranging from 1.02 to 74.28 μM depending on structural modifications . This suggests that structural features significantly influence biological activity.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has revealed that modifications in the chlorophenyl group and the sulfonyl moiety can enhance or diminish biological activity. For example:

ModificationEffect on Activity
Addition of FluorineIncreased potency
Variation in Sulfonamide GroupAltered selectivity

In Vivo Studies

While most studies focus on in vitro assessments, preliminary in vivo studies indicate potential efficacy in animal models for tumor reduction and improved survival rates when administered alongside standard chemotherapy agents.

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